Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 81367-79-5
VCID: VC17031856
InChI: InChI=1S/C20H21N5O5/c1-2-30-20(27)15-4-9-18(19(14-15)25(28)29)23-22-16-5-7-17(8-6-16)24(12-13-26)11-3-10-21/h4-9,14,26H,2-3,11-13H2,1H3
SMILES:
Molecular Formula: C20H21N5O5
Molecular Weight: 411.4 g/mol

Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate

CAS No.: 81367-79-5

Cat. No.: VC17031856

Molecular Formula: C20H21N5O5

Molecular Weight: 411.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate - 81367-79-5

Specification

CAS No. 81367-79-5
Molecular Formula C20H21N5O5
Molecular Weight 411.4 g/mol
IUPAC Name ethyl 4-[[4-[2-cyanoethyl(2-hydroxyethyl)amino]phenyl]diazenyl]-3-nitrobenzoate
Standard InChI InChI=1S/C20H21N5O5/c1-2-30-20(27)15-4-9-18(19(14-15)25(28)29)23-22-16-5-7-17(8-6-16)24(12-13-26)11-3-10-21/h4-9,14,26H,2-3,11-13H2,1H3
Standard InChI Key ZWCKPXODVQYION-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)N(CCC#N)CCO)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a central nitrobenzoate core substituted at the 3-position with a nitro group (-NO₂) and at the 4-position with an azo-linked phenyl group. The phenyl group is further functionalized with a mixed (2-cyanoethyl)(2-hydroxyethyl)amino substituent, combining polar (hydroxyethyl) and electron-deficient (cyanoethyl) groups. The ethyl ester at the carboxylate position enhances solubility in organic solvents, making it suitable for industrial formulations.

Table 1: Key Molecular Properties

PropertyValue
CAS No.81367-79-5
Molecular FormulaC₂₀H₂₁N₅O₅
Molecular Weight411.4 g/mol
IUPAC NameEthyl 4-[[4-[2-cyanoethyl(2-hydroxyethyl)amino]phenyl]diazenyl]-3-nitrobenzoate
SMILESCCOC(=O)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)N(CCC#N)CCO)N+[O-]

Synthesis and Manufacturing

General Synthetic Route

Synthesis involves multi-step organic reactions, beginning with diazotization of a substituted aniline derivative to form a diazonium salt, followed by coupling with a nitrobenzoate precursor. Critical steps include:

  • Diazotization: Reaction of 4-[(2-cyanoethyl)(2-hydroxyethyl)amino]aniline with nitrous acid (HNO₂) under acidic conditions to generate the diazonium ion.

  • Coupling: Electrophilic aromatic substitution of the diazonium salt with ethyl 3-nitro-4-hydroxybenzoate in alkaline media.

  • Esterification: Conversion of the carboxylate intermediate to the ethyl ester using ethanol and acid catalysis.

Optimization Challenges

Key challenges include controlling regioselectivity during azo coupling and minimizing side reactions such as over-alkylation of the amino group. Solvent selection (e.g., tetrahydrofuran or ethanol) and stoichiometric ratios are critical for achieving high yields.

Industrial and Research Applications

Dye and Pigment Manufacturing

The compound’s intense color and stability make it valuable in hair dyes and textile pigments. The azo group (-N=N-) serves as the chromophore, while the nitro group enhances lightfastness.

Biochemical Probes

Its nitro group may participate in redox reactions, enabling use as a probe for studying enzymatic activity in oxidative stress pathways.

Biological Activity and Mechanisms

Toxicity Profile

As with many azo dyes, metabolic reduction of the azo bond can generate aromatic amines, some of which are mutagenic. Acute toxicity studies in rodents report an LD₅₀ > 2000 mg/kg, indicating low immediate hazard but necessitating caution in chronic exposure scenarios.

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